molecular formula C18H20Cl2N2O2S B4538690 1-(2,5-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine

1-(2,5-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine

Cat. No.: B4538690
M. Wt: 399.3 g/mol
InChI Key: CWHRBIRKFUGNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dichlorophenyl group and a dimethylbenzenesulfonyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline and 3,4-dimethylbenzenesulfonyl chloride.

    Formation of Intermediate: The 2,5-dichloroaniline is reacted with a suitable reagent to form an intermediate compound, which is then subjected to further reactions.

    Piperazine Ring Formation: The intermediate compound is reacted with piperazine under controlled conditions to form the desired piperazine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and efficiency.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2,5-Dichlorophenyl)piperazine: Lacks the dimethylbenzenesulfonyl group, resulting in different chemical and biological properties.

    1-(3,4-Dimethylbenzenesulfonyl)piperazine:

    1-(2,5-Dichlorophenyl)-4-(methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of a dimethylbenzenesulfonyl group, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S/c1-13-3-5-16(11-14(13)2)25(23,24)22-9-7-21(8-10-22)18-12-15(19)4-6-17(18)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHRBIRKFUGNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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